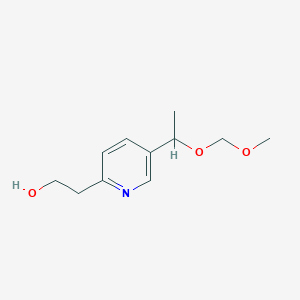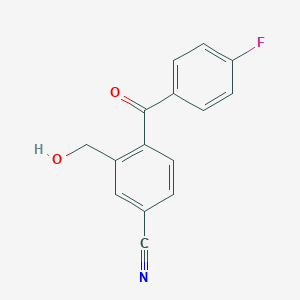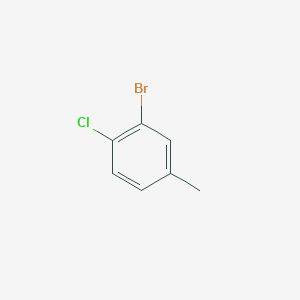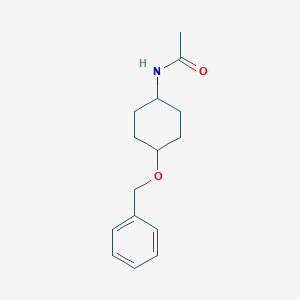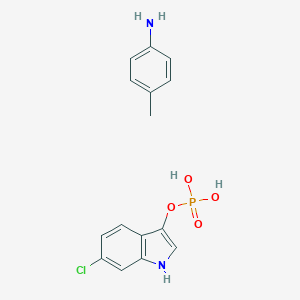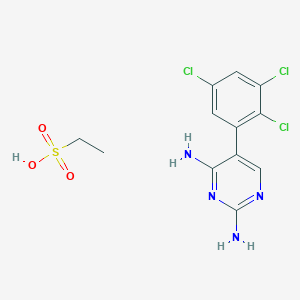
5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate
Descripción general
Descripción
5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate is a chemical compound with the CAS Number: 144425-86-5 . It is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of 5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate has been studied using X-ray crystallography . The compound occurs in two crystalline forms, each with distinct molecular conformations . The ring linkage torsion angle differs by 23.5 degrees between the two forms .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate include a molecular weight of 399.68100 . Its boiling point is 506.6ºC at 760mmHg . The compound’s molecular formula is C12H13Cl3N4O3S .Aplicaciones Científicas De Investigación
Subheading Neuroprotection Against Excitotoxic Lesions
5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate has been studied for its neuroprotective effects. Research indicates that it can protect against striatal and hippocampal lesions induced by kainic acid in rats, particularly showing effectiveness against lesions in the hippocampus and striatum. However, it does not significantly affect lesions induced by NMDA or S-AMPA in these brain regions (Moncada, Arvin, & Meldrum, 1994).
Glutamate Release Inhibition
Subheading Inhibition of Glutamate Release and Ischemic Protection
The compound has been shown to decrease glutamate release from brain slices and may offer protection against ischemic damage. Its structural features are similar to those of the triazine derivative lamotrigine, which also decreases glutamate release and shows anticonvulsant properties (Meldrum et al., 1992).
Crystal Structures and Interaction Studies
Subheading Analysis of Crystal Structures and Interactions
Studies have explored the crystal structures of various derivatives of 5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate. These include investigations of its interactions with different compounds and how these interactions influence its structural properties. Such studies are crucial for understanding the molecular basis of its pharmacological effects (Balasubramani, Muthiah, & Lynch, 2007).
Anticonvulsant Effects
Subheading Anticonvulsant Properties in Epilepsy Models
In addition to neuroprotection, the compound has demonstrated anticonvulsant effects in epilepsy models. Specifically, its ability to elevate seizure thresholds in rat amygdala-kindling models of epilepsy has been observed, making it a potential candidate for the treatment of epilepsy (Morimoto et al., 1997).
Safety and Hazards
Propiedades
IUPAC Name |
ethanesulfonic acid;5-(2,3,5-trichlorophenyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3N4.C2H6O3S/c11-4-1-5(8(13)7(12)2-4)6-3-16-10(15)17-9(6)14;1-2-6(3,4)5/h1-3H,(H4,14,15,16,17);2H2,1H3,(H,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKJAOGJEDODFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)O.C1=C(C=C(C(=C1C2=CN=C(N=C2N)N)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162705 | |
| Record name | 5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate | |
CAS RN |
144425-86-5 | |
| Record name | 5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144425865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2,3,5-Trichlorophenyl)pyrimidine-2,4-diamine ethane sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3R,4R,5R,6S)-5-benzoyloxy-3,4-bis[bis(3,5-dimethylphenyl)phosphanyloxy]-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B123687.png)
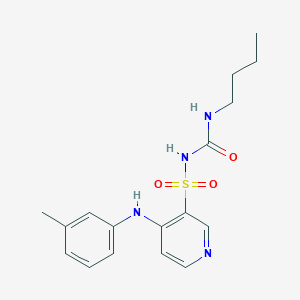

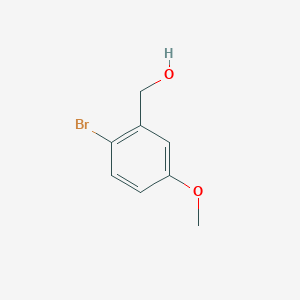
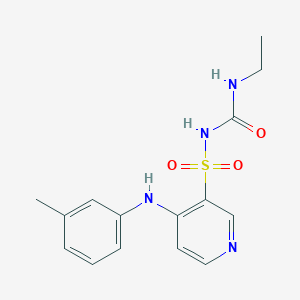
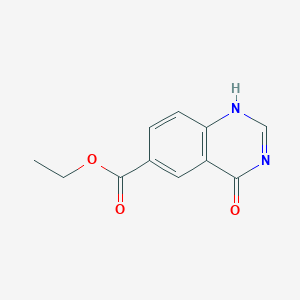

![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)
![[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane](/img/structure/B123708.png)
